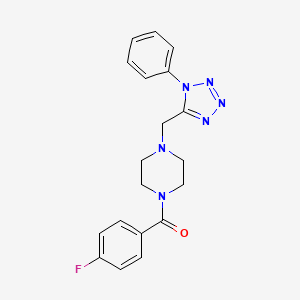

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN6O and its molecular weight is 366.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

The compound contains a tetrazole group, which is a common feature in many biologically active compounds. Tetrazoles are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes .

Mode of action

The exact mode of action would depend on the specific target. For instance, if the compound interacts with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a fluorophenyl group might enhance the compound’s binding affinity to its target .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain tetrazole and fluorophenyl groups are involved in pathways related to inflammation, pain sensation, and cardiovascular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. The presence of a piperazine ring could potentially enhance the compound’s solubility and absorption .

Actividad Biológica

The compound (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN5, characterized by the presence of a 4-fluorophenyl group and a tetrazole moiety linked through a piperazine scaffold. The structural features contribute to its interaction with biological targets, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit notable anticancer properties. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity against various cell lines including SGC-7901 and A549. Compound 6–31 from this series showed significant potency, inhibiting tubulin polymerization and disrupting microtubule organization in cancer cells, leading to G2/M phase arrest .

Antimicrobial Activity

Tetrazole compounds have also been assessed for their antimicrobial properties. A study indicated that specific 5-substituted tetrazoles demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

Neuropharmacological Effects

The piperazine structure within the compound suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks have been reported to exhibit anxiolytic and antidepressant effects. The interaction of tetrazole derivatives with neurotransmitter systems is an area of ongoing research, particularly concerning their role as modulators of serotonergic pathways.

Study 1: Anticancer Evaluation

In a recent study, a derivative of the compound was tested for its cytotoxic effects on HepG2 liver cancer cells. The results indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays .

Study 2: Antimicrobial Screening

A series of synthesized tetrazole derivatives were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound may exert its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Mechanism : The presence of the tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating the entry of the drug and increasing its efficacy against microbial targets.

Aplicaciones Científicas De Investigación

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also known as a tetrazole derivative, is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C19H19FN6O, and it has a molecular weight of 366.4. The compound features a 4-fluorophenyl group and a tetrazole moiety linked through a piperazine scaffold, structural elements that contribute to its interactions with biological targets in neuropharmacology and oncology.

Anticancer Activity

Tetrazole derivatives have demonstrated anticancer properties. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and assessed for their anticancer activity against SGC-7901 and A549 cell lines . One compound in this series significantly inhibited tubulin polymerization, disrupting microtubule organization in cancer cells, leading to G2/M phase arrest .

Study 1: Anticancer Evaluation

- A derivative of this compound was tested for cytotoxic effects on HepG2 liver cancer cells. The compound induced apoptosis through the intrinsic pathway, indicated by increased levels of pro-apoptotic proteins and DNA fragmentation.

- Mechanism: The compound may exert anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Tetrazole compounds have also been evaluated for their antimicrobial properties, with specific 5-substituted tetrazoles showing antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial efficacy.

Study 2: Antimicrobial Screening

- A series of synthesized tetrazole derivatives were screened against common pathogens like Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents.

- Mechanism: The tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating drug entry and increasing efficacy against microbial targets.

Neuropharmacological Effects

The piperazine structure in this compound suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks have been reported to exhibit anxiolytic and antidepressant effects. The interaction of tetrazole derivatives with neurotransmitter systems is an ongoing research area, particularly regarding their role as modulators of serotonergic pathways.

Tryptophan-Kynurenine Pathway

The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . KYN metabolites, particularly kynurenic acid (KYNA), have garnered attention in neurobiology for their role in modulating NMDA receptors . KYNA exhibits antioxidant properties and acts as a non-competitive NMDA receptor antagonist, contributing to the preservation of neuronal health .

- KYNA’s inhibition of NMDA receptors prevents neurological damage in experimental models of brain disorders like Alzheimer's disease (AD) and Huntington's disease (HD) .

- While KYNA functions as an NMDA receptor antagonist, quinolinic acid (QUIN) acts as an NMDA receptor agonist, promoting harmful processes. This duality highlights the KYN pathway's influence on brain health .

Propiedades

IUPAC Name |

(4-fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDANXNAYGXXBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.